Home > Products > Screening Compounds P50431 > 3,4-difluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide
3,4-difluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide - 1396713-06-6

3,4-difluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide

Catalog Number: EVT-2800648
CAS Number: 1396713-06-6
Molecular Formula: C17H18F2N4O
Molecular Weight: 332.355
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691) [, ]

Compound Description: Hu7691 is a potent and selective Akt inhibitor. It exhibits a 24-fold selectivity for Akt1 over Akt2. Compared to its precursor compound, Hu7691 demonstrates lower toxicity against HaCaT keratinocytes and a favorable pharmacokinetic profile. This compound has shown promising anticancer activity in preclinical studies and received approval for an investigational new drug (IND) application from the National Medical Products Administration (NMPA) []. A robust ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed to quantify Hu7691 in dog plasma for pharmacokinetic and bioavailability studies [].

2. Compound 2 [(E)-3,5-difluoro-N-(6-((4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl)-1-((1s,4s)-4-(isopropylcarbamoyl)cyclohexyl)-1H-benzo[d]imidazol-2(3H-ylidene)benzamide] []

Compound Description: Compound 2 is an analog of compound 1 [(E)-4-fluoro-N-(6-((4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl)-1-((1S,4S)-4-(isopropylcarbamoyl)cyclohexyl)-1H-benzo[d]imidazol-2(3H)-ylidene)benzamide], a potent and selective anaplastic lymphoma kinase (ALK) inhibitor. Compound 2 exhibits improved stability in mouse plasma compared to compound 1, resulting in decreased clearance (CL) in vivo [].

3. Compound 3 [(E)-3-chloro-5-fluoro-N-(6-((4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl)-1-((1s,4s)-4-(isopropylcarbamoyl)cyclohexyl)-1H-benzo[d]imidazol-2(3H)-ylidene)benzamide] []

Compound Description: Compound 3 is another analog of compound 1, designed to minimize hydrolysis and enhance stability in mouse plasma. It demonstrates decreased CL compared to compound 1, attributed to its increased in vitro plasma stability [].

4. Compound 4 [(E)-N-(6-((4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl)-1-((1s,4s)-4-(isopropylcarbamoyl)cyclohexyl)-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide] []

Compound Description: Analogous to compounds 2 and 3, Compound 4 represents another modification of compound 1 aiming to minimize hydrolysis and improve stability in mouse plasma. It exhibits a reduction in CL compared to compound 1, directly correlated with its enhanced in vitro stability in plasma [].

5. 2-hydroxy-N,N-dimethyl-3-{2-[[(R)-1-(5-methyl-furan-2-yl)-propyl]amino]-3,4-dioxo-cyclobut-1-enylamino}-benzamide (Sch527123) []

Compound Description: Sch527123 is a potent allosteric antagonist of both CXCR1 and CXCR2 receptors. It effectively inhibits chemokine binding and activation of these receptors. This compound demonstrates potent inhibition of neutrophil chemotaxis and myeloperoxidase release in response to CXCL1 and CXCL8, without affecting C5a or formyl-methionyl-leucyl-phenylalanine responses. Sch527123 exhibits high affinity for both CXCR1 (Kd = 3.9 ± 0.3 nM) and CXCR2 (Kd = 0.049 ± 0.004 nM), displaying selectivity for CXCR2 [].

6. S32504 [(+)-trans-3,4,4a,5,6,10b-hexahydro-9-carbamoyl-4-propyl-2H-naphth[1,2-b]-1,4-oxazine] []

Compound Description: S32504 is a novel dopamine D3/D2 receptor agonist with potential antiparkinsonian properties. This compound exhibits higher potency in several models of antiparkinsonian activity compared to the clinically used agonist ropinirole. S32504's motor actions are primarily attributed to D2 receptor activation, while its neuroprotective properties may involve D3 receptor engagement [].

7. N-[(R)-2,3-dihydroxy-propoxy]-3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-benzamide [, ]

Compound Description: This compound is a potent MEK inhibitor. It is often combined with 6-acetyl-8-cyclopentyl-5-methyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one, a selective cyclin-dependent kinase 4 (CDK4) inhibitor, for potential anticancer applications. This combination shows promise in treating inflammation, cell proliferative diseases, and restenosis [, ].

8. 3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700) []

Compound Description: U-47700 is a synthetic opioid with potent analgesic properties. It exhibits significant structural similarity to AH-7921, another synthetic opioid recognized for its analgesic effects. U-47700 demonstrates a strong binding affinity for the μ-opioid receptor, surpassing its affinity for the κ-opioid receptor [].

Properties

CAS Number

1396713-06-6

Product Name

3,4-difluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide

IUPAC Name

3,4-difluoro-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzamide

Molecular Formula

C17H18F2N4O

Molecular Weight

332.355

InChI

InChI=1S/C17H18F2N4O/c18-14-2-1-13(9-15(14)19)17(24)22-10-12-3-7-23(8-4-12)16-11-20-5-6-21-16/h1-2,5-6,9,11-12H,3-4,7-8,10H2,(H,22,24)

InChI Key

TYFSAGFUQKEUJJ-UHFFFAOYSA-N

SMILES

C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)C3=NC=CN=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.